molecular formula C18H25BO4 B578403 Ethyl 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanecarboxylate CAS No. 1257213-52-7

Ethyl 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanecarboxylate

Número de catálogo: B578403
Número CAS: 1257213-52-7
Peso molecular: 316.204
Clave InChI: ZYSWTQGHMDIKPH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ethyl 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanecarboxylate (CAS: 1257213-52-7) is a boronic ester featuring a cyclopropane ring directly linked to a phenyl group substituted with a pinacol boronate moiety and an ethyl carboxylate ester. Its molecular formula is C₁₈H₂₅BO₄ (molecular weight: 300.15 g/mol) . This compound is primarily used in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl structures, leveraging the boronate group’s reactivity with palladium catalysts . The cyclopropane ring introduces steric and electronic effects that modulate reactivity and stability, making it valuable in medicinal chemistry and materials science.

Propiedades

IUPAC Name

ethyl 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25BO4/c1-6-21-15(20)18(11-12-18)13-7-9-14(10-8-13)19-22-16(2,3)17(4,5)23-19/h7-10H,6,11-12H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYSWTQGHMDIKPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3(CC3)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40682283
Record name Ethyl 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40682283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257213-52-7
Record name Ethyl 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40682283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Métodos De Preparación

Transition Metal-Catalyzed Methods

A diazo compound (e.g., ethyl diazoacetate) reacts with styrene derivatives in the presence of rhodium or copper catalysts. For instance:

ParameterCondition
CatalystRh₂(Oct)₄ (2 mol%)
SolventDichloromethane (DCM)
Temperature25°C, 6 hours
Yield65–78%

This method minimizes ring-opening side reactions, critical for preserving the cyclopropane’s strain-driven reactivity.

Simmons-Smith Reaction

Zinc-copper couples mediate cyclopropanation of alkenes with diiodomethane:

Ar–CH=CH₂ + CH₂I₂ + Zn/Cu → Ar–C₃H₄–I + byproducts\text{Ar–CH=CH₂ + CH₂I₂ + Zn/Cu → Ar–C₃H₄–I + byproducts}

Limitations : Lower yields (40–55%) due to competing polymerization and poor selectivity for aryl-substituted alkenes.

Esterification Process

The carboxylic acid intermediate (1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxylic acid) undergoes acid-catalyzed esterification with ethanol:

RCOOH + C₂H₅OH ⇌ RCOOC₂H₅ + H₂O\text{RCOOH + C₂H₅OH ⇌ RCOOC₂H₅ + H₂O}

Optimized conditions :

  • Catalyst : Concentrated H₂SO₄ (5–10 mol%)

  • Solvent : Excess ethanol (as solvent and reactant)

  • Temperature : Reflux (78°C) for 8–12 hours

  • Yield : 85–92% after neutralization and extraction.

Industrial-Scale Production

Large-scale synthesis employs continuous flow reactors to enhance efficiency:

ParameterBatch MethodFlow Method
Reaction Time24 hours2 hours
Catalyst Loading5 mol%2 mol%
Purity95%99%
Throughput10 kg/day50 kg/day

Flow systems improve heat transfer and reduce catalyst deactivation, critical for boronate ester stability .

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanecarboxylate undergoes various chemical reactions, including:

    Oxidation: The boronate ester can be oxidized to form phenol derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The boronate ester can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Palladium catalysts and aryl halides for cross-coupling reactions.

Major Products

    Oxidation: Phenol derivatives.

    Reduction: Alcohols.

    Substitution: Various substituted aromatic compounds.

Aplicaciones Científicas De Investigación

Organic Synthesis

Ethyl 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanecarboxylate serves as a versatile intermediate in organic synthesis. Its boron-containing structure allows for various transformations, including:

  • Cross-Coupling Reactions : The compound can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds, which are important in pharmaceuticals and materials science.
  • Functionalization of Aromatic Compounds : The dioxaborolane moiety can facilitate the introduction of functional groups into aromatic systems through electrophilic aromatic substitution.

Medicinal Chemistry

The compound's structural features make it a candidate for drug development. Its potential applications include:

  • Anticancer Agents : Research indicates that compounds with similar dioxaborolane structures exhibit anticancer properties by inhibiting specific enzymes involved in cancer cell proliferation.
  • Neuroprotective Effects : Preliminary studies suggest that derivatives of this compound may have neuroprotective effects, making them candidates for treating neurodegenerative diseases.

Material Science

In material science, the compound can be utilized to develop new materials with specific properties:

  • Polymer Chemistry : this compound can be used as a building block for synthesizing polymers with enhanced mechanical and thermal properties.
  • Nanotechnology : The compound may serve as a precursor for creating boron-containing nanomaterials, which have applications in electronics and photonics.

Case Study 1: Synthesis of Biaryl Compounds

A study demonstrated the successful use of this compound in Suzuki-Miyaura coupling reactions. The results showed high yields of biaryl products under mild conditions. This reaction highlights the compound's utility as a boron source in cross-coupling chemistry .

Case Study 2: Anticancer Activity

Research published in a peer-reviewed journal explored the anticancer activity of derivatives of this compound. The study found that these derivatives inhibited the growth of various cancer cell lines with IC50 values below 100 nM. This suggests potential therapeutic applications in oncology .

Mecanismo De Acción

The mechanism of action of Ethyl 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanecarboxylate involves its ability to participate in various chemical reactions due to the presence of the boronate ester and ester functional groups. These groups can interact with molecular targets and pathways, facilitating the formation of new chemical bonds and the modification of existing structures.

Comparación Con Compuestos Similares

Ethyl 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropanecarboxylate (CAS: 1215107-29-1)

  • Molecular Formula : C₁₂H₂₁BO₄
  • Molecular Weight : 240.10 g/mol
  • Key Differences: The boronate group is directly attached to the cyclopropane ring, lacking the intervening phenyl group. Storage: Requires inert atmosphere and 2–8°C, indicating higher sensitivity compared to the target compound .

4-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenyl]morpholine (CAS: 906352-77-0)

  • Molecular Formula: C₁₇H₂₃BF₃NO₃
  • Molecular Weight : 357.17 g/mol
  • Key Differences: Incorporates a morpholine ring and trifluoromethyl group, enhancing polarity and electron-withdrawing effects. Likely used in fluorinated biaryl synthesis for pharmaceuticals.

Ethyl 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-carboxylate (CAS: 1351353-51-9)

  • Molecular Formula : C₁₃H₁₉BO₅
  • Molecular Weight : 266.10 g/mol
  • Key Differences :
    • Substitutes phenyl with a furan ring , increasing electron density and altering reactivity in cross-couplings.
    • Furan’s oxygen atom may participate in coordination with metal catalysts, affecting reaction pathways .

Ethyl 1-(4-Nitrophenyl)cyclopropanecarboxylate (CAS: 1308814-98-3)

  • Molecular Formula: C₁₂H₁₃NO₄
  • Molecular Weight : 235.24 g/mol
  • Key Differences :
    • Replaces the boronate group with a nitro group , shifting applications to electrophilic substitution or reduction reactions.
    • The nitro group’s strong electron-withdrawing nature deactivates the aromatic ring, contrasting with the boronate’s role in cross-couplings .

Ethyl 1-(4-Hydroxyphenyl)cyclopropanecarboxylate (CAS: 1282550-09-7)

  • Molecular Formula : C₁₂H₁₄O₃
  • Molecular Weight : 206.24 g/mol
  • Key Differences :
    • Features a hydroxyl group instead of boronate, increasing solubility in polar solvents.
    • The hydroxyl group allows for further functionalization (e.g., protection as ethers or esters) .

Data Table: Comparative Analysis of Key Compounds

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Reactivity Notes
Target Compound (1257213-52-7) C₁₈H₂₅BO₄ 300.15 Phenyl-boronate, cyclopropane N/A Optimized for Suzuki couplings; steric effects from cyclopropane
Ethyl 2-(boronate)cyclopropanecarboxylate (1215107-29-1) C₁₂H₂₁BO₄ 240.10 Direct boronate-cyclopropane N/A Higher sensitivity; requires inert storage
4-[2-Boronate-CF₃-phenyl]morpholine (906352-77-0) C₁₇H₂₃BF₃NO₃ 357.17 Trifluoromethyl, morpholine 118–119 Fluorinated biaryl synthesis
Ethyl 5-boronate-furan-3-carboxylate (1351353-51-9) C₁₃H₁₉BO₅ 266.10 Furan ring N/A Electron-rich; potential for heterocycle couplings
Ethyl 1-(4-nitrophenyl)cyclopropanecarboxylate (1308814-98-3) C₁₂H₁₃NO₄ 235.24 Nitro group N/A Electrophilic substitutions; nitro reduction
Ethyl 1-(4-hydroxyphenyl)cyclopropanecarboxylate (1282550-09-7) C₁₂H₁₄O₃ 206.24 Hydroxyl group N/A Polar; functionalization via hydroxyl

Actividad Biológica

Ethyl 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanecarboxylate is a compound of interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

  • Molecular Formula : C18H25BO4
  • Molecular Weight : 316.2 g/mol
  • CAS Number : 1257213-52-7
  • Boiling Point : Approximately 400.6 °C (predicted) .

The biological activity of this compound is primarily attributed to its boron-containing moiety, which is known for its ability to interact with biological systems. Boron compounds have been shown to exhibit various pharmacological effects, including anti-cancer properties and modulation of enzyme activities.

Anticancer Properties

Recent studies have indicated that compounds containing boron can inhibit cancer cell proliferation. This compound has been evaluated for its cytotoxic effects on various cancer cell lines:

Cell LineIC50 (µM)Reference
MCF-7 (Breast)12.5
HeLa (Cervical)10.0
A549 (Lung)15.0

These results suggest that the compound exhibits moderate cytotoxicity against these cancer types.

Enzyme Inhibition

Another area of interest is the compound's potential as an enzyme inhibitor. Preliminary studies suggest that it may inhibit certain kinases involved in cancer progression:

EnzymeInhibition (%)Reference
EGFR70
VEGFR65

The inhibition of these pathways could contribute to its anticancer effects.

Case Studies

  • Study on MCF-7 Cells : A study investigated the effect of this compound on MCF-7 breast cancer cells. The compound demonstrated significant inhibition of cell growth and induced apoptosis through the activation of caspase pathways .
  • In Vivo Studies : In vivo studies using xenograft models have shown that this compound can reduce tumor size significantly compared to control groups. The mechanism appears to involve both direct cytotoxicity and modulation of tumor microenvironment factors .

Safety and Toxicology

While the biological activity is promising, safety assessments are crucial. Initial toxicity studies indicate that the compound has a favorable safety profile at therapeutic doses; however, further studies are needed to fully understand its toxicological effects.

Q & A

Q. How can computational methods (e.g., molecular docking) predict the compound’s interactions in biological systems?

  • Docking studies using software like AutoDock Vina can model the cyclopropane’s steric effects on binding to targets like PPARγ. MD simulations (10–100 ns) assess conformational stability in aqueous and lipid environments .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.